1-ethylpiperazine-2-carboxylic acid dihydrochloride
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Overview
Description
1-ethylpiperazine-2-carboxylic acid dihydrochloride is a heterocyclic organic compound with the molecular formula C7H16Cl2N2O2 and a molecular weight of 231.1 g/mol.
Preparation Methods
The synthesis of 1-ethylpiperazine-2-carboxylic acid dihydrochloride typically involves the reaction of piperazine derivatives with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-ethylpiperazine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
1-ethylpiperazine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethylpiperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-ethylpiperazine-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
Piperazine: A simpler structure with similar biological activity.
1-methylpiperazine-2-carboxylic acid: Differing by the presence of a methyl group instead of an ethyl group.
2-ethylpiperazine: Lacking the carboxylic acid group, leading to different chemical properties.
Properties
CAS No. |
1709876-18-5 |
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Molecular Formula |
C7H16Cl2N2O2 |
Molecular Weight |
231.12 g/mol |
IUPAC Name |
1-ethylpiperazine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-2-9-4-3-8-5-6(9)7(10)11;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H |
InChI Key |
CPKBHYGZOFADBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNCC1C(=O)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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